![molecular formula C15H14NO5- B13874863 N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate is a synthetic compound derived from the coumarin family Coumarins are a class of benzopyrones known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2-oxochromen-4-yl, a coumarin derivative.
Alkylation: The coumarin derivative is alkylated with 2-bromoethylamine under basic conditions to form the intermediate N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]amine.
Carbamoylation: The intermediate is then reacted with prop-2-enyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a hydroxyl group.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 7-oxo-2-oxochromen-4-yl derivatives.
Reduction: Formation of 7-hydroxy-2-hydroxychromen-4-yl derivatives.
Substitution: Formation of substituted carbamate derivatives.
Applications De Recherche Scientifique
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticoagulant and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors involved in inflammatory and coagulation pathways.
Pathways Involved: It may inhibit enzymes like cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-hydroxycoumarin: A simpler coumarin derivative with similar biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Esculetin: Another coumarin derivative with anti-inflammatory properties.
Uniqueness
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate is unique due to its specific structural features, which may confer distinct biological activities compared to other coumarin derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C15H14NO5- |
|---|---|
Poids moléculaire |
288.27 g/mol |
Nom IUPAC |
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C15H15NO5/c1-2-6-16(15(19)20)7-5-10-8-14(18)21-13-9-11(17)3-4-12(10)13/h2-4,8-9,17H,1,5-7H2,(H,19,20)/p-1 |
Clé InChI |
APVGOTUEVAIBDJ-UHFFFAOYSA-M |
SMILES canonique |
C=CCN(CCC1=CC(=O)OC2=C1C=CC(=C2)O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)

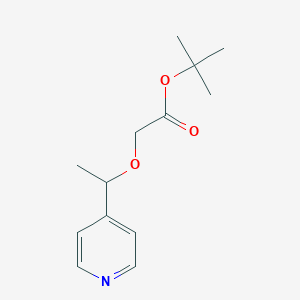
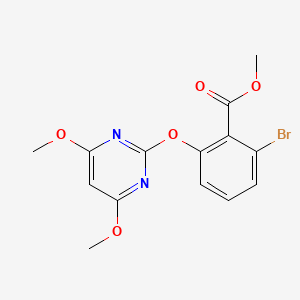

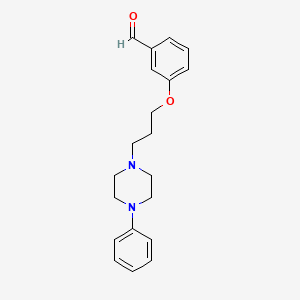

![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)
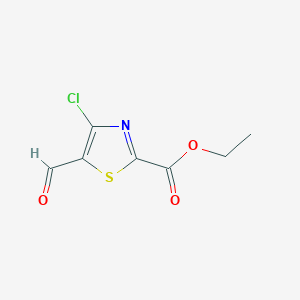


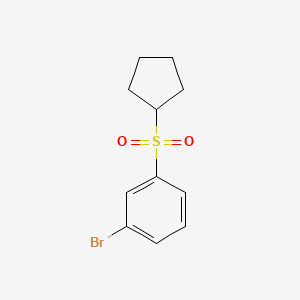
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
